molecular formula C8H11BrN2S B13155157 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole

3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole

Cat. No.: B13155157
M. Wt: 247.16 g/mol
InChI Key: FHVQYOOYMGDLNE-UHFFFAOYSA-N
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Description

3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole is a chemical compound with the molecular formula C₈H₁₁BrN₂S and a molecular weight of 247.16 g/mol . This compound features a cyclobutyl ring substituted with a bromomethyl group and a thiadiazole ring, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole typically involves the following steps:

Chemical Reactions Analysis

3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding thiols or amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride (LiAlH₄), and oxidizing agents like hydrogen peroxide (H₂O₂).

Scientific Research Applications

3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a cyclobutyl ring with a thiadiazole ring, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclobutyl]methyl]-1,2,5-thiadiazole

InChI

InChI=1S/C8H11BrN2S/c9-6-8(2-1-3-8)4-7-5-10-12-11-7/h5H,1-4,6H2

InChI Key

FHVQYOOYMGDLNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=NSN=C2)CBr

Origin of Product

United States

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